1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate
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Overview
Description
1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound consists of a pyrimidine ring with two butyl groups and a hydrogen sulfate group attached, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydropyrimidinones, including 1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate, can be achieved through the Biginelli reaction. This reaction involves a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions . Various catalysts such as Lewis acids and silica-supported solid acids have been used to improve the efficiency and yield of this reaction .
Industrial Production Methods
In industrial settings, the synthesis of dihydropyrimidinones can be optimized using green chemistry approaches. For example, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been reported to provide an efficient and cost-effective method for the synthesis of these compounds . This method involves solvent-free conditions and short reaction times, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to specific sites on target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate include other dihydropyrimidinones such as:
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium perchlorate
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of butyl groups and hydrogen sulfate group. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
54424-56-5 |
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Molecular Formula |
C12H22N2O5S |
Molecular Weight |
306.38 g/mol |
IUPAC Name |
1,3-dibutylpyrimidin-1-ium-2-one;hydrogen sulfate |
InChI |
InChI=1S/C12H21N2O.H2O4S/c1-3-5-8-13-10-7-11-14(12(13)15)9-6-4-2;1-5(2,3)4/h7,10-11H,3-6,8-9H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
VPDJWKPWWBHTBF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C=CC=[N+](C1=O)CCCC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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